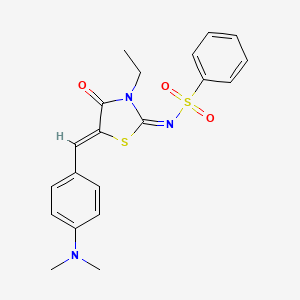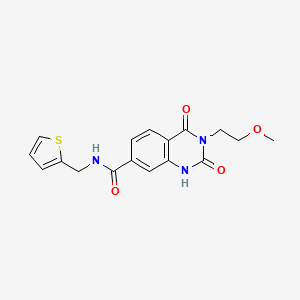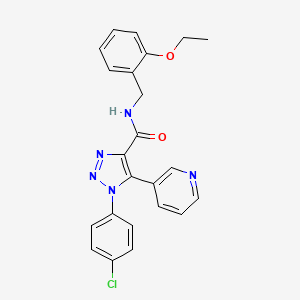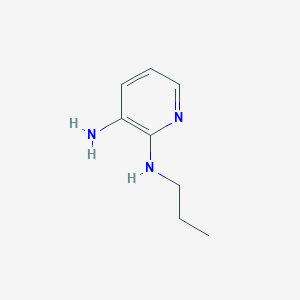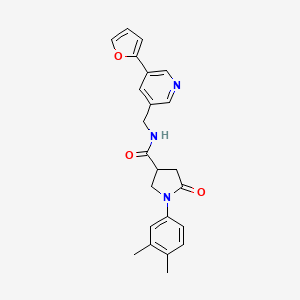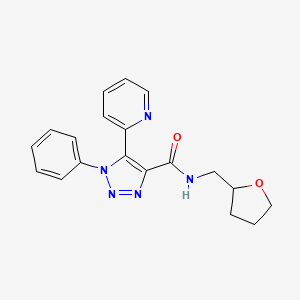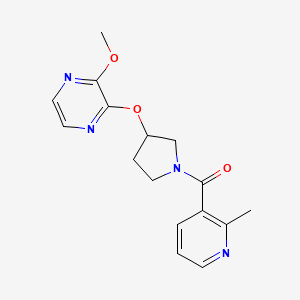
(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)(2-甲基吡啶-3-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone”:
Pharmaceutical Development
This compound is a promising candidate in the development of new pharmaceuticals due to its unique chemical structure. The presence of the pyrrolidine and pyrazine rings can enhance the compound’s ability to interact with various biological targets, making it a potential lead compound for drug discovery . Its structural features allow for the exploration of diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicinal Chemistry
In medicinal chemistry, this compound can be used to design and synthesize new molecules with improved efficacy and safety profiles. The methoxypyrazine moiety is known for its ability to modulate biological activity, which can be leveraged to create more potent and selective drugs . Researchers can modify the compound’s structure to optimize its pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents.
Biochemical Research
This compound can serve as a valuable tool in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe to investigate the mechanisms of enzyme catalysis and inhibition . By understanding how this compound interacts with specific enzymes, researchers can gain insights into the regulation of metabolic processes and identify potential targets for therapeutic intervention.
Chemical Biology
In the field of chemical biology, this compound can be used to explore the interactions between small molecules and biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a useful probe for studying molecular recognition and signal transduction pathways . Researchers can use this compound to dissect complex biological systems and identify key molecular players involved in various cellular processes.
Material Science
This compound has potential applications in material science, particularly in the development of novel materials with specific properties. Its unique chemical structure can be exploited to create materials with enhanced mechanical, thermal, and electronic properties . For example, it can be used to design new polymers, coatings, and nanomaterials with tailored functionalities for various industrial applications.
Environmental Chemistry
In environmental chemistry, this compound can be used to study the degradation and transformation of organic pollutants. Its interactions with environmental matrices can provide insights into the fate and transport of contaminants in the environment . Researchers can use this compound to develop new methods for the detection and remediation of pollutants, contributing to environmental protection and sustainability.
Agricultural Chemistry
This compound can be applied in agricultural chemistry to develop new agrochemicals, such as pesticides and herbicides. Its unique structure can be tailored to enhance its efficacy against specific pests and weeds while minimizing its impact on non-target organisms . By optimizing the compound’s properties, researchers can create safer and more effective agricultural products to improve crop yield and quality.
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its versatile chemical structure allows for various functionalization reactions, enabling the creation of diverse chemical libraries . Researchers can use this compound to develop new synthetic methodologies and explore novel chemical transformations, advancing the field of organic synthesis.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
属性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMRABOUZCDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

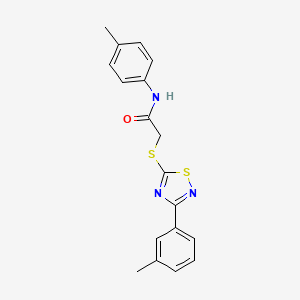
![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)
![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)
![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)
